molecular formula C5H13O3P B1201941 Diethyl methylphosphonate CAS No. 683-08-9

Diethyl methylphosphonate

Cat. No. B1201941
CAS RN: 683-08-9
M. Wt: 152.13 g/mol
InChI Key: NYYLZXREFNYPKB-UHFFFAOYSA-N
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Description

Diethyl methylphosphonate is used as a precursor for the synthesis of gem-difluroalkenyphosphonate via reaction with alpha-trifluromethylstyrene . It is also used in the synthesis of phosphonylated peptides, fluoroalkyl alpha- and beta-aminophosphonates, pyridone alkaloids with neuritogenic activity, and lipophilic meropenem-derived prodrugs .


Synthesis Analysis

Diethyl methylphosphonate can be synthesized using methylphosphonous dichloride (CH3PCl2), alcohol (CH3CH2OH), and sodium hydride (NaH) to give DEMP . Another method involves the use of microwave irradiation to accelerate the BTMS silyldealkylations (MW-BTMS) of a series of dialkyl methylphosphonates .


Molecular Structure Analysis

The molecular structure of Diethyl methylphosphonate is CH3P(O)(OC2H5)2 . It has a molecular weight of 152.13 .


Chemical Reactions Analysis

Diethyl methylphosphonate is a reactant for the synthesis of fluoroalkyl α- and β-aminophosphonates, acyclic nucleoside phosphonates with branched phosphonoethoxy-Et chains as potential antivirals, difluoromethyl arylphosphonates, pyridone alkaloids with neuritogenic activity, and lipophilic meropenem-derived prodrugs .


Physical And Chemical Properties Analysis

Diethyl methylphosphonate has a refractive index n20/D of 1.414 (lit.) and a boiling point of 194 °C (lit.) . It has a density of 1.041 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalysis

DEMP is utilized in catalysis, particularly in the thermocatalytic decomposition of chemical agents. Studies have shown that certain catalysts, like ZrO2, can effectively decompose DEMP, which is a simulant for nerve agents like sarin. This application is crucial for the development of catalysts that can safely neutralize toxic substances .

Chemical Biology

In chemical biology, DEMP serves as a precursor for various biochemical compounds. It’s used in the synthesis of phosphonic acids, which are vital in the creation of antibiotics, antiviral agents, and other pharmaceuticals. The microwave-accelerated synthesis of these acids from DEMP demonstrates its importance in rapid and efficient drug development .

Medicine

DEMP’s derivatives are significant in medicine, particularly as ligands in nuclear medicine and as inhibitors of enzymes involved in phosphate and diphosphate substrate processes. Its role in the synthesis of antiviral and anticancer drugs highlights its potential in therapeutic applications .

Materials Science

DEMP is instrumental in materials science, where it’s used in the synthesis of flame retardants and other polymer-related applications. Its incorporation into various materials enhances their flame retardant properties, making it valuable for safety applications .

Ion Exchange Materials

DEMP is involved in the synthesis of ion exchange materials, which are essential in water treatment and purification processes. These materials are used to remove unwanted ions from solutions, replacing them with desired ones, and DEMP’s role in their production underscores its significance in environmental management .

Polymer Science

In polymer science, DEMP is used to improve the properties of polymers, such as enhancing their sensitivity to specific agents or increasing their flame retardancy. It’s also used in the development of sensors for detecting nerve agent simulants, demonstrating its critical role in public safety and security .

Mechanism of Action

Target of Action

Diethyl methylphosphonate is an organophosphorus compound . The primary targets of this compound are basic nitrogen compounds and phenols . These targets play a crucial role in various biochemical reactions and pathways.

Mode of Action

When heated to temperatures greater than 302°F, Diethyl methylphosphonate acts as an alkylating agent with its primary targets, basic nitrogen compounds and phenols . It also reacts with enol lactones . Alkylation is a process where an alkyl group is transferred from one molecule to another. The result of this interaction is the formation of a new covalent bond, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

Phosphonates, a class of compounds to which diethyl methylphosphonate belongs, are known to be involved in global phosphorus cycles and oceanic methane production . They are also used as stable bioisosteres for phosphate in biochemistry and medicinal chemistry .

Pharmacokinetics

It is known that the compound is rapidly absorbed and excreted, with the majority of the applied dose recovered in urine within 24 hours .

Result of Action

The molecular and cellular effects of Diethyl methylphosphonate’s action are largely dependent on its interaction with its targets. As an alkylating agent, it can modify the structure and function of basic nitrogen compounds and phenols . This can lead to changes in various biochemical processes and pathways.

Action Environment

The action, efficacy, and stability of Diethyl methylphosphonate can be influenced by various environmental factors. For instance, its reactivity increases when heated to temperatures greater than 302°F . Additionally, it has plasticizing properties and may soften or deteriorate some plastics and elastomers, particularly vinyl-based resins, neoprene, and natural rubbers, upon contact . Therefore, the environment in which Diethyl methylphosphonate is used or stored can significantly impact its action and stability.

Safety and Hazards

Diethyl methylphosphonate is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

1-[ethoxy(methyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H13O3P/c1-4-7-9(3,6)8-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYLZXREFNYPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218449
Record name Diethyl methanephosphonate
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Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethyl methylphosphonate

CAS RN

683-08-9
Record name Diethyl methylphosphonate
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Record name Diethyl methanephosphonate
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Record name Diethyl methanephosphonate
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Record name Diethyl methylphosphonate
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Record name Diethyl methanephosphonate
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Synthesis routes and methods

Procedure details

188 g (1.32 mol) of methyl iodide are poured under nitrogen into a dry three-necked flask surmounted by an alcohol condenser (-10° C.), and then heated to the refluxing temperature. 168 g (1.02 mol) of triethyl phosphite are then added dropwise. The reaction is exothermic, and the temperature rises in the course of one hour to 73° C. The temperature of the mixture is maintained for one hour at between 70° and 75° C., and the solution is then cooled and concentrated in a rotary evaporator. The diethyl methylphosphonate is distilled under nitrogen, under reduced pressure.
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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